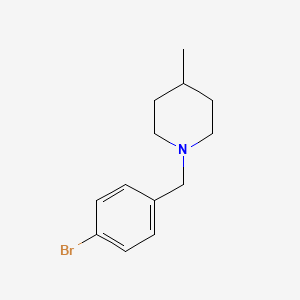

1-(4-Bromobenzyl)-4-methylpiperidine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-Bromobenzyl)-4-methylpiperidine" is a chemical structure that is related to various research areas, including the synthesis of designer drugs, Schiff base compounds, and supramolecular cocrystals. It is structurally related to compounds that have been seized as designer drugs and has been used as a starting material or intermediate in the synthesis of various organic compounds with potential applications in materials science and pharmaceuticals .

Synthesis Analysis

The synthesis of compounds related to "this compound" often involves condensation reactions, oxidative polycondensation, or reactions with alkyl halides. For example, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized and then converted to polyphenol derivatives . Similarly, a Schiff base compound was synthesized by reacting 5-bromosalicylaldehyde with 6-methyl-2-aminopyridine . In another study, a cocrystal involving 2-amino-3-bromopyridine was prepared by a slow evaporation method . These methods highlight the versatility of bromobenzyl compounds in organic synthesis.

Molecular Structure Analysis

The molecular structure of compounds related to "this compound" has been elucidated using various spectroscopic techniques, including NMR, FTIR, and X-ray crystallography. For instance, the structure of a new designer benzylpiperazine was confirmed by two-dimensional NMR correlations . The crystal structure of a Schiff base compound was determined by X-ray single-crystal diffraction, revealing its crystallization in the monoclinic system . These studies demonstrate the importance of structural analysis in confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The reactivity of bromobenzyl compounds allows for their participation in various chemical reactions. For example, the synthesis of poly(iminophenol)s from 4-bromobenzaldehyde involves oxidative polycondensation reactions . The formation of cocrystals, such as the one involving 2-amino-3-bromopyridine and 4-methylbenzoic acid, showcases the ability of these compounds to engage in hydrogen bonding interactions . These reactions are crucial for the development of new materials with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl compounds have been characterized using techniques like UV-Vis, fluorescence analyses, and cyclic voltammetry. The optical and electrochemical properties of polyphenol derivatives derived from 4-bromobenzaldehyde were investigated, revealing their potential for applications in electronic devices . The crystal structure and theoretical studies of related compounds provide insights into their stability and reactivity . These properties are essential for understanding the behavior of these compounds in various applications.

作用机制

Target of Action

A structurally similar compound, s-(4-bromobenzyl)cysteine, has been reported to interact with glutathione s-transferase p . This enzyme plays a crucial role in the detoxification of harmful compounds by conjugating them with glutathione .

Mode of Action

Benzylic halides, which share a similar structure, typically undergo nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group (in this case, a bromine atom) attached to the carbon atom . This process could potentially lead to changes in the target molecule’s structure and function.

Biochemical Pathways

Given the potential interaction with glutathione s-transferase p, it may influence the glutathione metabolism pathway . This pathway plays a vital role in protecting cells from oxidative stress and detoxifying harmful compounds .

Result of Action

If it interacts with glutathione s-transferase p, it could potentially influence the enzyme’s activity, affecting the detoxification of harmful compounds and protection against oxidative stress .

安全和危害

未来方向

属性

IUPAC Name |

1-[(4-bromophenyl)methyl]-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJYGCPOKZUZMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1289967.png)